N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide This compound features a thieno[3,2-d]pyrimidinone core, substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide-linked 2-ethyl-6-methylphenyl moiety. Its molecular formula is C₂₃H₂₁N₃O₂S (MW: 403.5 g/mol), with one H-bond donor and four H-bond acceptors, indicating moderate polarity .
Properties
CAS No. |
1252877-65-8 |
|---|---|
Molecular Formula |
C24H22FN3O3S |
Molecular Weight |
451.52 |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-3-17-6-4-5-15(2)21(17)26-20(29)14-27-19-11-12-32-22(19)23(30)28(24(27)31)13-16-7-9-18(25)10-8-16/h4-12H,3,13-14H2,1-2H3,(H,26,29) |
InChI Key |
AFJUGZTUTHLQHV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidinone core differs from analogs with thieno[2,3-d]pyrimidinone (e.g., 577962-34-6) in ring fusion orientation, altering electronic distribution and planarity. This may affect binding to biological targets like kinases or enzymes .
Substituent Effects :
- Fluorine Position : The target’s 4-fluorobenzyl group vs. 2,4-difluorophenyl (577962-34-6) or 3,4-difluorophenyl (618427-59-1) modifies electron-withdrawing effects and steric interactions. Para-fluorine in the benzyl group may enhance membrane permeability compared to ortho/meta substitutions .
- Linkage Type : The target’s oxygen-based linkage (acetamide) vs. thioether in analogs (e.g., 585551-77-5) impacts oxidation susceptibility and hydrogen-bonding capacity .
Biological Activity: While direct bioactivity data for the target compound is unavailable in the evidence, analogs with thienopyrimidinone cores (e.g., 618427-59-1) are often explored as kinase inhibitors or antimicrobial agents due to their planar, heteroaromatic structures . Compounds with fluorophenyl groups (e.g., 4j) show moderate cytotoxicity, suggesting the target’s fluorobenzyl substituent may confer similar properties .
Research Findings and SAR Insights
- Fluorine Substitution : Fluorine at the para position (target compound) optimizes electronic effects without excessive steric hindrance, whereas ortho/meta fluorine (e.g., 618427-59-1) may reduce binding pocket compatibility .
- Thienopyrimidinone vs.
- Acetamide Linker : The N-(2-ethyl-6-methylphenyl)acetamide group in the target compound introduces steric bulk, which may prolong metabolic half-life compared to smaller aryl groups (e.g., phenyl in 4j) .
Q & A
Q. Advanced Research Focus
- Pharmacokinetics : Rodent models (Sprague-Dawley rats) for bioavailability studies via oral/intravenous administration. Blood samples analyzed by LC-MS/MS to determine t½, Cmax, and AUC.
- Toxicity screening : Zebrafish embryos for acute toxicity (LC50) and mammalian models (e.g., BALB/c mice) for subchronic dosing (28 days) with histopathology and serum biochemistry.
- ADMET prediction : Tools like SwissADME to forecast logP (lipophilicity) and CYP450 inhibition. For example, a logP >3.5 in analogs correlated with hepatotoxicity in murine models .
How should researchers address contradictory bioactivity data across studies?
Advanced Research Focus
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized protocols : Replicate assays in triplicate using the same cell line (e.g., HepG2 for cytotoxicity).
- Orthogonal validation : Confirm results with alternate methods (e.g., flow cytometry for apoptosis vs. MTT assay).
- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., serum concentration in cell culture).
A 2023 study resolved discrepancies in IC50 values (5–20 µM range) by standardizing cell passage number and serum-free conditions .
What computational tools are recommended for optimizing this compound’s solubility and stability?
Q. Advanced Research Focus
- Solubility prediction : Use Schrödinger’s QikProp to calculate aqueous solubility (logS). Introducing hydrophilic groups (e.g., -OH, -SO3H) at the acetamide moiety improved logS from -4.2 to -3.5 in analogs.
- Degradation studies : Forced degradation under acidic/alkaline conditions (HCl/NaOH, 70°C) followed by LC-MS to identify breakdown products.
- Molecular dynamics (MD) : Simulations (AMBER) to assess conformational stability in physiological environments.
A 2024 study linked the 4-fluorobenzyl group’s electron-withdrawing effect to enhanced hydrolytic stability compared to methoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
